
3-Methylidene-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one: is an organic compound that belongs to the class of benzofurans. This compound is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms, and a methylene group attached to the benzofuran ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the photolysis of aryl azides to generate nitrenes, which then undergo rearrangement in the presence of water to form the desired compound . Another method involves the cross-dehydrogenative coupling of 3-aryl benzofuran-2(3H)-ones with toluenes or phenols using di-tert-butyl peroxide (DTBP) as an oxidant .
Industrial Production Methods: These methods offer precise control over reaction conditions and improved yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylene group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar benzofuran derivatives in biological systems .
Medicine: In medicine, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one and its derivatives are investigated for their potential therapeutic properties, including anti-tumor, antibacterial, and anti-viral activities .
Industry: Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the biological context. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
trans-3-Hexene: A hydrocarbon with a similar trans configuration but lacking the benzofuran ring.
Pinacol Boronic Esters: These compounds share some structural similarities and are used in organic synthesis.
Uniqueness: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is unique due to its hexahydro structure and methylene group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61248-47-3 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-methylidene-1-benzofuran-2-one |
InChI |
InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2 |
InChI Key |
LKSYKIHTIDDYJY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



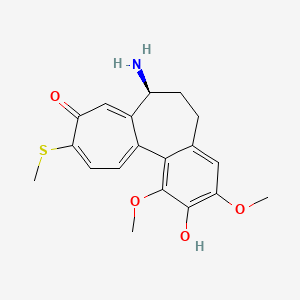
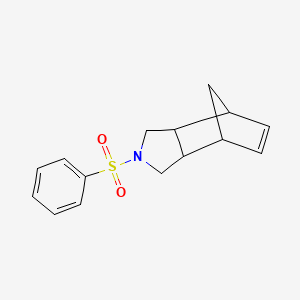

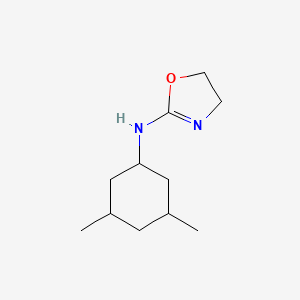
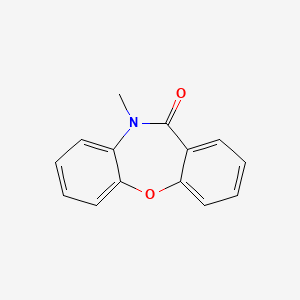
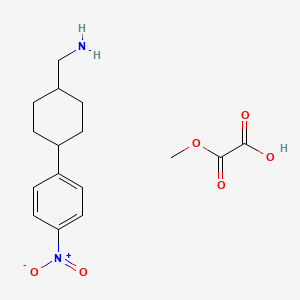
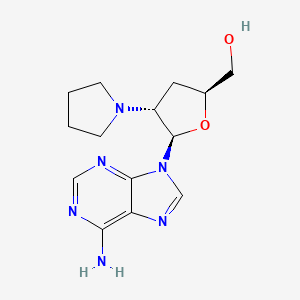

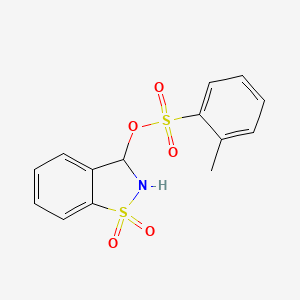
![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
